molecular formula C14H23N3O B2509875 N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide CAS No. 1210340-22-9

N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide

Cat. No.: B2509875
CAS No.: 1210340-22-9
M. Wt: 249.358
InChI Key: RUKMSNCRZGPQDN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 1-cyanocyclohexylacetonitrile with piperidine in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, and may require a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of biocatalysts, such as nitrilases, has also been explored for the efficient conversion of nitriles to the corresponding amides .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide is unique due to its specific combination of cyano and piperidinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c15-12-14(7-3-1-4-8-14)16-13(18)11-17-9-5-2-6-10-17/h1-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKMSNCRZGPQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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